5-Bromo-8-methoxy-2-methylquinoline
Overview
Description
5-Bromo-8-methoxy-2-methylquinoline is an organic compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 8th position, and a methyl group at the 2nd position. This compound is often used as an intermediate in organic synthesis and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-8-methoxy-2-methylquinoline involves the reaction of methoxyacetic anhydride with 2-methylquinoline to generate 2-amino-8-methoxyquinoline. This intermediate is then reacted with bromoacetic acid to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in dehalogenated quinoline compounds .
Scientific Research Applications
5-Bromo-8-methoxy-2-methylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-5-methylquinoline: Similar structure but with a bromine atom at the 8th position and a methyl group at the 5th position.
5-Bromo-6-methoxy-2-methylquinoline: Similar structure but with a methoxy group at the 6th position instead of the 8th.
Uniqueness: 5-Bromo-8-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Bromo-8-methoxy-2-methylquinoline (CAS Number: 103862-55-1) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C₁₁H₁₀BrN₁O
- Functional Groups :
- Bromine atom at the 5-position
- Methoxy group at the 8-position
- Methyl group at the 2-position
This unique substitution pattern contributes to its chemical reactivity and biological properties, making it a subject of interest in drug development.
Cytochrome P450 Inhibition
One of the most significant biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of various therapeutic agents. The inhibition of specific cytochrome P450 isoforms can lead to altered drug metabolism, potentially enhancing or diminishing the efficacy and safety profiles of co-administered drugs.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activities. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that quinoline derivatives can modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway .
A comparative analysis of similar compounds reveals that while many quinolines show anticancer potential, the specific structural features of this compound may enhance its efficacy against certain cancer types.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : By inhibiting cytochrome P450 enzymes, this compound can alter the metabolism of other drugs, leading to increased plasma concentrations and prolonged effects.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, specifically blocking progression at the G2/M phase, which is critical for cell division.
- Induction of Apoptosis : Evidence suggests that it promotes apoptosis through mitochondrial pathways by disrupting mitochondrial membrane potential and activating caspases .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs and their respective biological activities:
Compound Name | CAS Number | Biological Activity |
---|---|---|
4-Bromo-8-(trifluoromethoxy)quinoline | 1189105-60-9 | Antimicrobial |
4-Bromo-6,7-dimethoxyquinoline | 666734-51-6 | Anticancer |
5-Chloro-8-methoxy-2-(bromomethyl)quinoline | 1198-14-7 | Antiviral |
4-Bromo-7-methoxyquinoline | 13019-32-4 | Antifungal |
This comparison illustrates that while many quinoline derivatives share similar core structures, their specific substitutions significantly influence their biological activity.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of colorectal cancer cell lines (e.g., HCT116 and Caco-2), showcasing its potential as a lead compound in cancer therapy .
- Antimicrobial Activity : Preliminary investigations suggest that this quinoline derivative may possess antimicrobial properties, warranting further exploration in infectious disease models.
- Drug Interaction Studies : Given its role as a cytochrome P450 inhibitor, studies focusing on drug-drug interactions are crucial for understanding its safety profile when used in conjunction with other medications.
Properties
IUPAC Name |
5-bromo-8-methoxy-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBRCJBMVOOJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405811 | |
Record name | 5-bromo-8-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103862-55-1 | |
Record name | 5-bromo-8-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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